Tris-(2-methanethiosulfonylethyl)amine

概要

説明

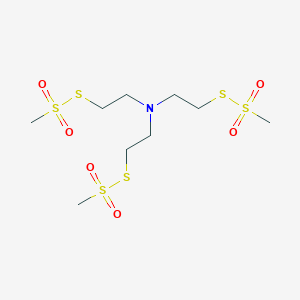

Tris-(2-methanethiosulfonylethyl)amine is a biochemical reagent known for its role as a sulfhydryl cross-linking agent. It has the molecular formula C₉H₂₁NO₆S₆ and a molecular weight of 431.66 g/mol . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tris-(2-methanethiosulfonylethyl)amine typically involves the reaction of tris(2-aminoethyl)amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the exothermic reaction and volatile reagents.

化学反応の分析

Types of Reactions

Tris-(2-methanethiosulfonylethyl)amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced back to the thiol form.

Substitution: The methanesulfonyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like amines and thiols can react with the methanesulfonyl groups under mild conditions.

Major Products Formed

Oxidation: Disulfides are the major products.

Reduction: Thiols are regenerated.

Substitution: Various substituted amines and thiols are formed depending on the nucleophile used.

科学的研究の応用

Tris-(2-methanethiosulfonylethyl)amine is widely used in scientific research due to its ability to form stable cross-links. Some of its applications include:

Chemistry: Used as a cross-linking agent in polymer chemistry and material science.

Biology: Employed in protein modification and labeling studies.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialized materials and coatings.

作用機序

The primary mechanism of action of Tris-(2-methanethiosulfonylethyl)amine involves the formation of covalent bonds with sulfhydryl groups in proteins and other biomolecules. This cross-linking can stabilize protein structures, modify enzyme activity, and facilitate the formation of protein complexes. The molecular targets include cysteine residues in proteins, and the pathways involved are those related to protein folding and stability .

類似化合物との比較

Similar Compounds

Tris(2-chloroethyl)amine: Another cross-linking agent but with different reactivity and applications.

Tris(2-hydroxyethyl)amine: Used in different contexts, primarily as a buffer in biological systems.

Tris(2-aminoethyl)amine: The precursor to Tris-(2-methanethiosulfonylethyl)amine, used in various synthetic applications.

Uniqueness

This compound is unique due to its specific reactivity with sulfhydryl groups, making it particularly useful in protein chemistry and related fields. Its ability to form stable cross-links under mild conditions sets it apart from other cross-linking agents .

生物活性

Tris-(2-methanethiosulfonylethyl)amine (TMTSEA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with TMTSEA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

TMTSEA is characterized by its unique structure, which includes three methanethiosulfonylethyl groups attached to a central nitrogen atom. This configuration allows for various interactions with biological molecules, making it a subject of interest for researchers exploring its pharmacological potential.

Antiviral Activity

Research has indicated that derivatives of TMTSEA exhibit varying degrees of antiviral activity. A study evaluating symmetrical derivatives based on the tris(2-aminoethyl)amine scaffold found that while most compounds showed no significant anti-HSV-1 activity, some symmetrical derivatives demonstrated notable cytotoxicity against Vero cells, suggesting a complex interaction with cellular pathways that warrants further investigation .

Cytotoxicity and Anticancer Potential

TMTSEA's cytotoxic effects have been explored in various cancer cell lines. A notable study reported that certain derivatives showed moderate to promising activity against mouse fibroblast (NIH/3T3) and human promyelocytic leukemia (HL-60) cells, with IC50 values indicating effective concentrations for inducing cell death . The compound's mechanism of action appears to involve the disruption of cellular processes critical for survival, though specific pathways remain to be fully elucidated.

Interaction with Biological Targets

The biological activity of TMTSEA can be attributed to its ability to form covalent bonds with thiol groups in proteins, leading to alterations in protein function. This reactivity is particularly significant in the context of redox biology, where TMTSEA may influence oxidative stress responses in cells.

Case Studies

- Cytotoxicity in Cancer Models : In a study involving various cancer cell lines, TMTSEA derivatives were tested for their ability to inhibit cell proliferation. The results indicated that certain modifications to the TMTSEA structure enhanced its anticancer properties, suggesting that structural optimization could lead to more effective therapeutic agents.

- Antiviral Studies : In the context of herpes simplex virus type 1 (HSV-1), some TMTSEA derivatives showed potential antiviral activity through mechanisms that may involve interference with viral entry or replication. Although most derivatives did not exhibit significant antiviral effects, the few that did highlight the need for further exploration into structure-activity relationships.

Table 1: Cytotoxic Activity of TMTSEA Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| TMTSEA Derivative 1 | NIH/3T3 | 25 | Moderate |

| TMTSEA Derivative 2 | HL-60 | 15 | Promising |

| TMTSEA Derivative 3 | Vero | >100 | No significant activity |

Table 2: Antiviral Activity Against HSV-1

| Compound | Plaque Reduction (%) | Cytotoxicity (Vero Cells) |

|---|---|---|

| TMTSEA Derivative A | 30 | Low |

| TMTSEA Derivative B | 5 | Moderate |

| TMTSEA Derivative C | 0 | High |

特性

IUPAC Name |

2-methylsulfonylsulfanyl-N,N-bis(2-methylsulfonylsulfanylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO6S6/c1-20(11,12)17-7-4-10(5-8-18-21(2,13)14)6-9-19-22(3,15)16/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDALISDKOEUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCN(CCSS(=O)(=O)C)CCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO6S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343551 | |

| Record name | Tris-(2-methanethiosulfonylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18365-77-0 | |

| Record name | Tris-(2-methanethiosulfonylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。